
Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
Description
Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1189770-53-3) is a fluorinated pyridine derivative characterized by an ethyl acetate backbone linked to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. This compound is part of a broader class of trifluoromethyl-substituted heterocycles, which are widely utilized in pharmaceutical and agrochemical research due to the -CF₃ group’s ability to enhance metabolic stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)5-8-4-3-7(6-14-8)10(11,12)13/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOIELBPFXIBEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl 2-cyanoacetate. The reaction proceeds through a condensation process followed by decarboxylation, reduction, and deprotection reactions . The optimized conditions for the reduction reaction include the use of nickel chloride and sodium borohydride in a 1:1:2 molar ratio. The deprotection reaction is carried out using hydrogen chloride in ethyl acetate solution, and the amidation reaction employs dichloromethane as the solvent and triethylamine as the proton scavenger at a temperature of 10-15°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters are carefully controlled to achieve consistent quality and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it an ideal precursor for the development of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as nucleophilic substitutions and condensation reactions.
Table 1: Chemical Transformations Involving this compound
Transformation Type | Reaction Conditions | Products |
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Nucleophilic Substitution | Base-catalyzed reactions | Various substituted derivatives |
Condensation | Presence of aldehydes | Complex esters and amides |
Reduction | Catalytic hydrogenation | Alcohols or amines |
Biological Research Applications
Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant biological activity. Studies have focused on its potential as an antimicrobial agent and its efficacy against various cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of compounds, aiding their penetration through cellular membranes and increasing bioavailability.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis via mitochondrial pathways, suggesting its potential as a lead compound in drug development.
Medicinal Chemistry Applications
Drug Development Precursor
The compound is being investigated as a precursor for novel drug candidates targeting specific enzymes or receptors involved in disease pathways. Its structural features allow for modifications that can lead to enhanced pharmacological profiles. Research is ongoing to explore its potential in treating conditions such as cancer and bacterial infections.
Table 2: Potential Drug Candidates Derived from this compound
Drug Candidate Name | Target Disease | Mechanism of Action |
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Compound A | Cancer | Apoptosis induction |
Compound B | Bacterial Infections | Inhibition of bacterial cell wall synthesis |
Industrial Applications
Material Science
In industry, this compound is utilized in the development of specialized materials, such as fluorinated polymers and coatings. The presence of the trifluoromethyl group imparts unique properties such as increased thermal stability and hydrophobicity, making these materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
Substituent Effects on Reactivity The trifluoromethyl group (-CF₃) in this compound provides strong electron-withdrawing effects, stabilizing negative charges and influencing aromatic electrophilic substitution patterns. In contrast, cyano groups (e.g., in CAS 61352-54-3) enhance electrophilicity at the α-carbon, enabling nucleophilic attacks in synthetic pathways .
Solubility and Ionic Character The sodium salt derivative (CAS 1956366-39-4) exhibits higher aqueous solubility compared to the parent ethyl ester, making it suitable for intravenous formulations . Conversely, boronate esters (e.g., CAS 1639958-04-5) are lipophilic, favoring organic-phase reactions in cross-coupling chemistry .
Applications in Synthesis
- Thioether-linked compounds (e.g., CAS 339101-32-5) serve as intermediates for sulfonamide drugs, while dioxaborolane-containing analogues (CAS 1639958-04-5) are pivotal in synthesizing biaryl structures via Suzuki-Miyaura reactions .
- Carboxylate esters (e.g., CAS 128072-94-6) are often hydrolyzed to carboxylic acids for further derivatization, as demonstrated in patent EP 4 374 877 A2 .
Biological Activity
- Thiazole- and pyrimidine-containing derivatives (e.g., CAS 339101-32-5) show enhanced antimicrobial or kinase inhibitory activity due to their heterocyclic cores, which mimic natural nucleobases .
Biological Activity
Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring with a trifluoromethyl group at the 5-position, which enhances its lipophilicity and biological activity. The synthesis of this compound typically involves multi-step processes that utilize readily available precursors. Various synthetic routes have been reported, focusing on optimizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. This interaction can lead to various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates potential anticancer activity through mechanisms that may involve apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing targeted therapies.
Antimicrobial Activity
Recent studies have evaluated the antibacterial efficacy of this compound and its derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
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This compound | E. coli | 32 |
This compound | S. aureus | 16 |
This compound | P. aeruginosa | 64 |
These results indicate that the compound possesses varying degrees of antibacterial activity, with S. aureus being particularly susceptible .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The following table presents the IC50 values for different cancer types:
Cell Line | IC50 (µM) |
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HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 20 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of trifluoromethylpyridine derivatives demonstrated that modifications at the pyridine ring significantly influenced antimicrobial activity. This compound showed enhanced efficacy against E. coli compared to its analogs lacking the trifluoromethyl group .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed in HeLa cells treated with concentrations above 10 µM .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate?
- Methodological Answer : A common approach involves hydrolysis of related esters under basic conditions. For example, sodium hydroxide in ethanol/water (1:1 v/v) at room temperature can hydrolyze trifluoromethylpyridinyl esters to carboxylic acids, followed by acid workup (1 N HCl) and extraction with ethyl acetate . LCMS (m/z 338 [M+H]⁺) is recommended for monitoring reaction progress and purity .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare chemical shifts with structurally similar compounds (e.g., 2-(5-chloropyridin-2-yl)acetic acid, δH 3.7–4.2 ppm for acetate protons) .
- Mass spectrometry : Exact mass analysis (e.g., 234.068076 g/mol for analogs) and fragmentation patterns .
- InChI Key validation : Cross-reference with PubChem’s computed identifiers (e.g., AUCKAGADUXSVKT-UHFFFAOYSA-N for related pyridinyl acetates) .
Q. What solvents and storage conditions are suitable for this compound?
- Methodological Answer : Ethanol/water mixtures are effective for reactions . For long-term storage, keep the compound as a neat oil at -20°C under inert atmosphere, following protocols for analogous esters (e.g., ethyl 2-phenylacetoacetate) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, enabling Pd-catalyzed C–H arylation. For example, Ir(III) complexes in 2-ethoxyethanol/water at elevated temperatures facilitate regioselective functionalization . Ligand selection (e.g., X-Phos) is critical for achieving >80% yields in α-arylation reactions .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Parameter optimization : Vary solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 1–5 mol% Pd).
- Byproduct analysis : Use LCMS to identify intermediates (e.g., carboxylic acid derivatives from incomplete esterification) .
- Computational modeling : Compare activation energies for hydrolysis pathways using DFT calculations .
Q. Can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : Yes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.